3-Chloro-2-isopropoxybenzaldehyde
Overview
Description
3-Chloro-2-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 g/mol . This compound is used in various chemical reactions and can be purchased from several suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, and a formyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Vasculoprotective Properties
3-Hydroxybenzaldehyde (3-HBA) , a related compound to 3-Chloro-2-isopropoxybenzaldehyde, has been studied for its vasculoprotective effects. It has demonstrated potential in preventing the migration and proliferation of vascular smooth muscle cells (VSMCs) and reducing inflammation in endothelial cells. It also showed promising results in various in vitro and in vivo models, suggesting its potential as a therapeutic agent for vascular diseases (Kong et al., 2016).
Neuroprotective and Cognitive Effects
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another related compound with a pleasant aroma used in various industries. It has shown the ability to cross the blood-brain barrier, offering antioxidant and neuroprotective activities. Studies have indicated its potential in mitigating behavioral impairments, neurochemical deficits, and oxidative stress in models of Parkinson's disease. However, further research is needed to understand its complete range of effects (Dhanalakshmi et al., 2016).
Anti-Obesity and Metabolic Effects
2,4,6-Trihydroxybenzaldehyde (THB) has been evaluated for its anti-obesity effects. It showed significant potential in inhibiting adipogenesis and reducing weight gain in high-fat diet-induced obesity models. THB also demonstrated promising results in regulating serum levels of glucose, triglycerides, and cholesterol, highlighting its potential as a nutraceutical for preventing or treating obesity and related metabolic disorders (Kim et al., 2015).
Anti-Inflammatory Properties
3-Bromo-4,5-Dihydroxybenzaldehyde (BDB) , isolated from red algae, has been studied for its anti-inflammatory properties, particularly in conditions like atopic dermatitis. It showed effectiveness in suppressing symptoms and reducing proinflammatory cytokine production, suggesting its potential as a therapeutic strategy for allergic inflammation conditions (Kang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSMSVNKDRYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.